2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a thioether linkage, and a methylsulfonyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the imidazole ring or the chlorobenzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives, dechlorinated products.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((4-chlorobenzyl)thio)-1H-imidazole: Lacks the methylsulfonyl group.
2-((4-methylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole: Contains a methyl group instead of a chlorine atom on the benzyl ring.
2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-1H-imidazole: Lacks the dihydro component.
Uniqueness
2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the thioether and methylsulfonyl groups, along with the chlorobenzyl moiety, allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S2/c1-18(15,16)14-7-6-13-11(14)17-8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSMNKMPTGCKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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